molecular formula C3H3NO2Se B094810 Selenocyanatoacetic acid CAS No. 19188-17-1

Selenocyanatoacetic acid

Cat. No.: B094810
CAS No.: 19188-17-1
M. Wt: 164.03 g/mol
InChI Key: VSZTUOPTOVFUEE-UHFFFAOYSA-N
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Description

Selenocyanatoacetic acid is an organoselenium compound with the molecular formula C3H3NO2Se. It is characterized by the presence of a selenocyanate group (-SeCN) attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with potassium selenocyanate in an aqueous medium. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{KSeCN} \rightarrow \text{SeCNCH}_2\text{COOH} + \text{KCl} ]

The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. These methods often involve large-scale reactions in controlled environments to ensure safety and efficiency. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selenocyanatoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Selenocyanatoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of selenocyanatoacetic acid involves its interaction with cellular redox systems. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in anticancer research, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Selenocyanatoacetic acid can be compared with other selenocyanate-containing compounds such as:

Uniqueness: this compound is unique due to its acetic acid moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-selenocyanatoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2Se/c4-2-7-1-3(5)6/h1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZTUOPTOVFUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[Se]C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275477
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19188-17-1
Record name selenocyanatoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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